2-(3,4-Dimethoxyphenyl)-5-nitropyridine

Description

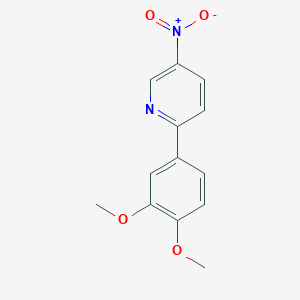

2-(3,4-Dimethoxyphenyl)-5-nitropyridine is a nitroaromatic compound featuring a pyridine ring substituted with a nitro group at the 5-position and a 3,4-dimethoxyphenyl group at the 2-position. The nitro group confers strong electron-withdrawing properties, while the methoxy substituents on the phenyl ring enhance solubility and modulate reactivity. This compound is structurally analogous to pharmaceuticals and agrochemicals that utilize nitroaromatic scaffolds for bioactivity .

Properties

CAS No. |

942206-28-2 |

|---|---|

Molecular Formula |

C13H12N2O4 |

Molecular Weight |

260.24 g/mol |

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5-nitropyridine |

InChI |

InChI=1S/C13H12N2O4/c1-18-12-6-3-9(7-13(12)19-2)11-5-4-10(8-14-11)15(16)17/h3-8H,1-2H3 |

InChI Key |

HOGARGZLDLWZMZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC=C(C=C2)[N+](=O)[O-])OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

- Structure : A benzamide derivative with a 3,4-dimethoxyphenethylamine backbone.

- Key Properties: Melting point: 90°C . Synthesis: Reacting benzoyl chloride with 3,4-dimethoxyphenethylamine yields 80% product . Comparison: Unlike 2-(3,4-Dimethoxyphenyl)-5-nitropyridine, Rip-B lacks a nitro group and pyridine ring.

Nifedipine (3,5-Pyridinedicarboxylic Acid Derivative)

- Structure : A 1,4-dihydropyridine with nitro and methyl ester groups.

- Key Properties: Solubility: High in organic solvents (e.g., ethanol, DMSO) due to ester groups . Thermal stability: Melting point ~173°C (typical for nitroaromatic dihydropyridines) . Comparison: The dihydropyridine core in Nifedipine enhances redox activity, unlike the fully aromatic pyridine in this compound. The nitro group in both compounds likely contributes to similar solubility challenges in aqueous media.

2-((5-(3,4-Dimethoxyphenyl)-3H-1,2,4-Triazole-3-yl)thio)acetic Acid

- Structure : A triazole-thioacetic acid derivative with a 3,4-dimethoxyphenyl group.

- Key Properties :

- Toxicity: Predicted low acute toxicity via computational models (GUSAR-online) .

- Synthesis: Derived from triazole-thiol intermediates, with esterification versatility .

- Comparison : The triazole ring introduces heterocyclic diversity and sulfur-based reactivity, differing from the pyridine-nitrogen in the target compound. The dimethoxyphenyl group in both compounds may confer similar metabolic stability.

Lignin Model Compounds with 3,4-Dimethoxyphenyl Groups

- Example: 2-(2-Methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol.

- Key Properties :

- Reactivity: Undergoes β-O-4 bond cleavage under mild alkaline conditions (0.5 mol/L KOtBu at 30°C) .

- Comparison : The 3,4-dimethoxyphenyl group in lignin models and the target compound suggests susceptibility to oxidative degradation. However, the nitro group in this compound may stabilize the structure against nucleophilic attack.

Data Tables

Table 2: Reactivity and Stability Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.